1-{1H-naphtho[1,2-d]imidazol-2-yl}methanamine dihydrochloride
CAS No.: 1158278-01-3
Cat. No.: VC11514445
Molecular Formula: C12H13Cl2N3
Molecular Weight: 270.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158278-01-3 |
|---|---|
| Molecular Formula | C12H13Cl2N3 |
| Molecular Weight | 270.15 g/mol |
| IUPAC Name | 3H-benzo[e]benzimidazol-2-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H11N3.2ClH/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11;;/h1-6H,7,13H2,(H,14,15);2*1H |
| Standard InChI Key | APUQZSRLQVNCQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is systematically named 1-{1H-naphtho[1,2-d]imidazol-2-yl}methanamine dihydrochloride, with the molecular formula C₁₂H₁₂ClN₃ and a molecular weight of 233.7 g/mol . Its structure consists of a naphtho[1,2-d]imidazole core fused to a methanamine group, protonated with two hydrochloric acid molecules. The naphthoimidazole system comprises a bicyclic aromatic framework integrating a benzene ring fused to an imidazole moiety at the 1,2-positions, distinguishing it from isomers such as naphtho[2,3-d]imidazole derivatives .
Structural Comparison with Analogues
A related compound, (1H-naphtho[1,2-d]imidazol-2-yl)methanamine (CAS 933690-47-2), lacks the dihydrochloride salt and has a molecular weight of 197.24 g/mol . Computational analyses reveal that protonation at the methanamine group in the dihydrochloride form increases polarity, reducing the XLogP3-AA value from 1.6 (free base) to a more hydrophilic profile . The SMILES notation for the free base is C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CN, while the dihydrochloride form includes chloride counterions .
Synthesis and Industrial Production
Synthetic Pathways
The dihydrochloride salt is synthesized via direct hydrochlorination of the free base (1H-naphtho[1,2-d]imidazol-2-yl)methanamine, using hydrochloric acid under controlled conditions . Intermediate steps involve cyclocondensation of 1,2-diaminonaphthalene with glyoxal derivatives to form the imidazole ring, followed by amine functionalization .
Physicochemical Properties
Stability and Solubility
The dihydrochloride form exhibits high hygroscopicity, requiring storage in desiccated environments below 25°C . Aqueous solubility exceeds 50 mg/mL at pH 3–5, while solubility in organic solvents like DMSO and ethanol is limited to <10 mg/mL . Thermal stability analyses (TGA/DSC) show decomposition onset at 220°C, attributable to chloride loss and imidazole ring degradation .
Spectroscopic Characterization
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¹H NMR (D₂O, 400 MHz): δ 8.72 (s, 1H, imidazole-H), 8.25–7.45 (m, 6H, naphthalene-H), 4.12 (s, 2H, CH₂NH₂) .
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IR (KBr): Peaks at 3400 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N imidazole), and 600 cm⁻¹ (C-Cl) .
Applications and Research Utility
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and anticancer agents, leveraging its ability to chelate metal ions and interact with ATP-binding pockets . Recent patents highlight its utility in Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .
Materials Science
Functionalization of the naphthoimidazole core enables applications in organic semiconductors and fluorescence probes, with reported quantum yields of Φ = 0.45 in acetonitrile .
| Supplier | Purity | Price (USD/g) | Contact Info |
|---|---|---|---|
| Shanghai Haohong Pharma | 98% | 850 | malulu@leyan.com |
| Nanjing Shizhou Biology | 99% | 950 | sean.lv@synzest.com |
Data current as of April 2025 .
Future Research Directions
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Toxicokinetic Studies: Long-term exposure risks remain uncharacterized.
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Derivatization: Exploration of trifluoroacetyl or sulfonamide variants to enhance bioavailability.
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Scale-Up Optimization: Development of continuous-flow synthesis to reduce production costs.
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